N-(4-benzamido-3-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a benzamido group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Benzamido Group: The benzamido group can be attached to the methylphenyl ring through an amide bond formation reaction, typically using benzoyl chloride and an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-benzamido-3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential biological processes.
Binding to Receptors: It may bind to specific receptors on the cell surface, altering cellular signaling pathways.
Interference with DNA/RNA Synthesis: It can interfere with the synthesis of nucleic acids, preventing the replication and transcription of genetic material.
Comparison with Similar Compounds
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a bromine atom instead of a benzamido group, which may alter its chemical reactivity and biological activity.
N-(4-methylphenyl)furan-2-carboxamide: This compound lacks the benzamido group, which may affect its ability to interact with biological targets.
N-(4-chlorophenyl)furan-2-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZOHSSUHAONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972940 |
Source
|
Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-26-9 |
Source
|
Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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